3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride
Description
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a synthetic indole derivative featuring a pyrrolidine ring substituted with methyl groups at the 1- and 4-positions, attached to the indole core at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and analytical applications.
Properties
CAS No. |
19134-10-2 |
|---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
3-(1,4-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-7-14(16(2)9-10)12-8-15-13-6-4-3-5-11(12)13;/h3-6,8,10,14-15H,7,9H2,1-2H3;1H |
InChI Key |
FYSBYQYDBNHFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC([NH+](C1)C)C2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The resulting product undergoes several steps to yield the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various fields.
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound’s structure (C₁₄H₁₈N₂) features a pyrrolidine ring (1,4-dimethyl) fused to the indole’s 3-position . Key structural characteristics:
-
SMILES :
CC1CC(N(C1)C)C2=CNC3=CC=CC=C32 -
InChIKey :
CPVLDFVZMUZGDD-UHFFFAOYSA-N
| Analytical Data | Value | Citation |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂ | |
| Predicted Collision Cross Section ([M+H]+) | 149.2 Ų |
Potential Reaction Mechanisms
While direct data for this compound is scarce, its indole core suggests participation in:
-
Electrophilic Substitution : Reactivity at the 3-position due to the nitrogen’s lone pair and resonance stabilization.
-
Cyclization Reactions : Analogous to pyrido[3,4-b]indol-1-one formation via PTSA-catalyzed cyclization in refluxing toluene .
-
Multicomponent Reactions : Potential use in three-component reactions with aldehydes and β-dicarbonyl compounds, as seen in indole derivatives .
Pharmacological and Analytical Considerations
-
Neurotransmitter Modulation : Likely interacts with serotonin/dopamine pathways, though specific studies on this compound are not detailed in the provided sources.
-
Analytical Techniques :
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
Research indicates that 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride exhibits significant pharmacological activity. It has been studied for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter systems. Specifically, its structure allows it to act as a modulator of serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety .
Case Study:
A study conducted by Shih et al. (2020) demonstrated the compound's efficacy in enhancing cognitive function in animal models. The results showed a marked improvement in memory retention and learning capabilities, suggesting its potential use in developing treatments for cognitive impairments associated with aging or neurodegenerative diseases .
Material Science Applications
Synthesis of Novel Materials:
The compound can serve as a precursor for synthesizing novel materials with specific properties. For instance, derivatives of this compound have been utilized in creating pH-sensitive dyes and sensors. These materials can change color based on the acidity or basicity of their environment, making them useful in various industrial applications, including environmental monitoring and biomedical diagnostics .
Data Table: Properties of Synthesized Derivatives
| Compound Name | Application Area | Color Change pH Range |
|---|---|---|
| 3-(1,4-Dimethyl-2-pyrrolidinyl)-2-styrylindole | pH Indicator | 1.34 - 6.3 |
| 5-chloro-3-(1,4-Dimethyl-2-pyrrolidinyl)-2-styrylindole | Biological Marker | 1.5 - 5.0 |
Analytical Chemistry Applications
Analytical Techniques:
The compound is also employed in analytical chemistry for developing new methods of detection and quantification of biological samples. Its ability to form stable complexes with various metal ions has been exploited for creating sensitive assays that can detect trace amounts of these metals in environmental samples .
Case Study:
In a research project aimed at assessing heavy metal contamination in water sources, the use of this compound led to the development of a highly sensitive spectrophotometric method. The method demonstrated a detection limit significantly lower than existing techniques, highlighting the compound's utility in environmental analysis .
Mechanism of Action
The mechanism of action of 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole scaffold binds with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: compound 3b (), brucine hydrochloride (), and ortho-toluidine hydrochloride (). These comparisons highlight structural, spectroscopic, and physicochemical distinctions.


Table 1. Structural and Spectroscopic Comparison
Key Observations:
Structural Complexity: The target compound’s 1,4-dimethylpyrrolidinyl group increases steric hindrance compared to compound 3b, which lacks methyl substituents . Brucine hydrochloride is a naturally occurring indole alkaloid with additional methoxy groups and a larger molecular framework, contributing to its distinct pharmacological profile (e.g., CNS stimulation) .
Spectroscopic Differences :
- In compound 3b , the pyrrolidinyl CH2 group resonates at δ 47.45, while the indole C-3 appears at δ 101.99 . The target compound’s methyl groups would likely shift these signals upfield due to electron-donating effects.
Physicochemical Properties :
- Hydrochloride salts like ortho-toluidine hydrochloride exhibit high melting points (e.g., 225–227°C for ortho-toluidine HCl) and improved aqueous solubility compared to free bases . Though data for the target compound is unavailable, similar trends are expected.
Research Findings and Implications
- Synthetic Challenges : The dimethylpyrrolidinyl group in the target compound may complicate synthesis due to steric effects during ring closure, as seen in analogous indole-pyrrolidine systems .
- Pharmacological Potential: Indole derivatives often interact with serotonin receptors. While brucine hydrochloride has stimulant properties, the target compound’s methyl groups could modulate receptor affinity or metabolic stability.
- Analytical Utility : The hydrochloride salt form facilitates characterization via techniques like HRMS and NMR, though direct comparisons with compound 3b suggest that methyl substitution patterns require tailored analytical protocols .
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for characterizing 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride?
- Answer : Use a combination of ¹H/¹³C NMR and IR spectroscopy to confirm structural integrity. For NMR, focus on chemical shifts associated with the pyrrolidinyl and indole moieties (e.g., δ ~4.00–4.06 ppm for methyl groups, δ ~6.65–8.03 ppm for aromatic protons) . IR analysis should verify functional groups like N-H stretches (~3448 cm⁻¹) and C=O/C=N vibrations (~1680–1735 cm⁻¹) . Always compare data with literature spectra of structurally related indole derivatives to resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Answer : Adhere to GHS guidelines:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation .
- Waste Disposal : Segregate waste and collaborate with certified agencies for disposal, as thermal decomposition may release toxic fumes .
Q. How should researchers design experiments to assess its stability under varying conditions?
- Answer : Follow a factorial design to test stability under:
- pH gradients (e.g., 1–10 using HCl/NaOH).
- Temperature ranges (e.g., 4°C, 25°C, 40°C).
- Light exposure (UV vs. dark storage).
Monitor degradation via HPLC or LC-MS, referencing methods from analogous indole stability studies .
Advanced Research Questions
Q. How can structural modifications enhance its receptor-binding affinity or selectivity?
- Answer : Target the pyrrolidinyl or indole substituents:
- Methyl Group Adjustments : Alter steric effects to modulate interactions with hydrophobic binding pockets .
- Electron-Withdrawing Groups : Introduce halogens or nitro groups to improve π-π stacking with aromatic residues in targets like the aryl hydrocarbon receptor (AhR) .
Validate changes using SPR (surface plasmon resonance) or radioligand binding assays .
Q. What strategies resolve contradictions in reported biological activities (e.g., mutagenicity vs. therapeutic potential)?
- Answer : Address discrepancies through:
- Dose-Response Studies : Clarify whether effects are concentration-dependent, as seen in heterocyclic amines (HCAs) like Trp-P-1, which exhibit dual roles as mutagens and AhR activators .
- Cell-Specific Assays : Test in multiple cell lines (e.g., hepatic vs. neuronal) to identify tissue-specific mechanisms .
- Metabolite Profiling : Use LC-MS/MS to detect reactive intermediates that may explain divergent outcomes .
Q. How can synthetic yields be optimized while minimizing side reactions?
- Answer : Optimize via:
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps common in indole alkaloid synthesis .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but avoid prolonged heating to prevent decomposition .
- Reaction Monitoring : Employ in-situ FTIR or TLC to halt reactions at peak product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
